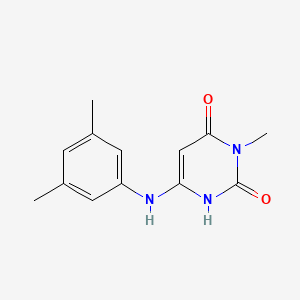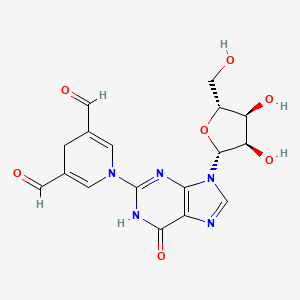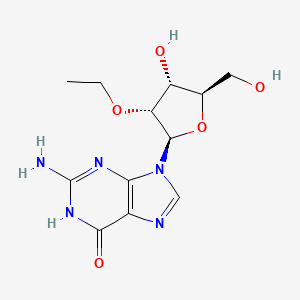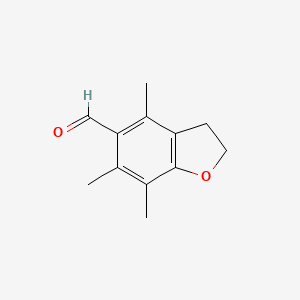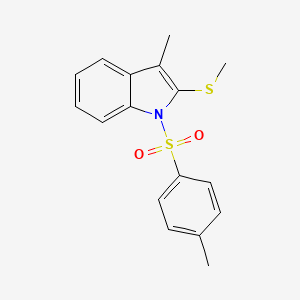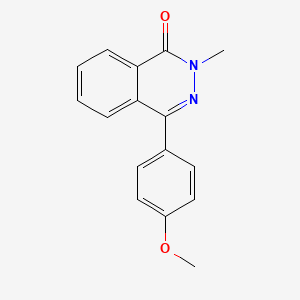
4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone is an organic compound characterized by the presence of a phenylthio group, a pyrrolidinyl imino group, and an acetophenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone typically involves a multi-step process:
Formation of the Acetophenone Core: The starting material, acetophenone, undergoes a Friedel-Crafts acylation to introduce the phenylthio group at the para position.
Introduction of the Pyrrolidinyl Imino Group: The intermediate product is then reacted with pyrrolidine and an appropriate oxidizing agent to form the imino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetophenone moiety can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted acetophenone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with imino or thioether groups. It may also serve as a probe in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of 4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the material science industry, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which 4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone exerts its effects depends on its interaction with molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The imino group can form hydrogen bonds or ionic interactions with biological targets, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
4’-(Phenylthio)acetophenone: Lacks the imino group, making it less versatile in certain reactions.
2-(1-Pyrrolidinylimino)acetophenone:
4’-(Phenylthio)-2-(1-pyrrolidinyl)acetophenone: Similar structure but with a different functional group arrangement, affecting its reactivity and applications.
Uniqueness
4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
| 25555-26-4 | |
Fórmula molecular |
C18H18N2OS |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(2E)-1-(4-phenylsulfanylphenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C18H18N2OS/c21-18(14-19-20-12-4-5-13-20)15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2/b19-14+ |
Clave InChI |
AMRYPROKDJQHAP-XMHGGMMESA-N |
SMILES isomérico |
C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)
